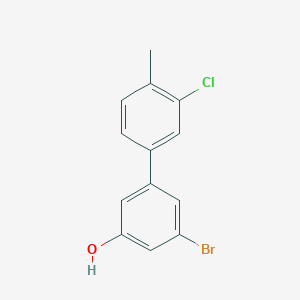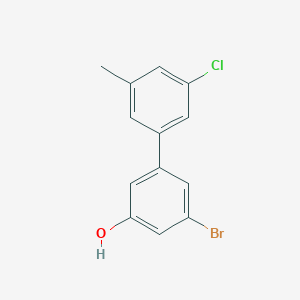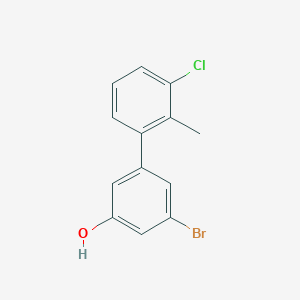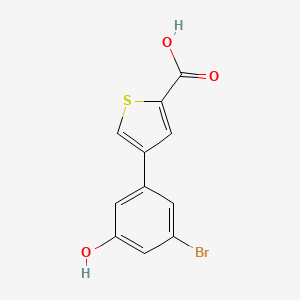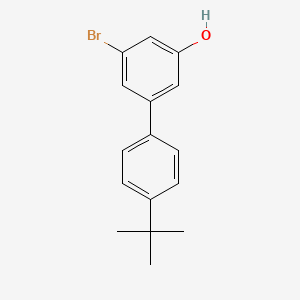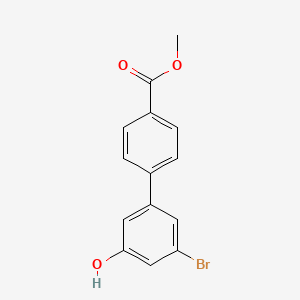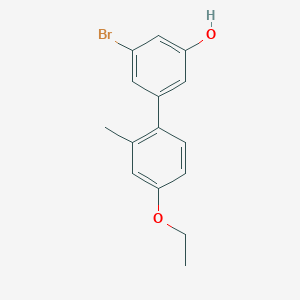
3-Bromo-5-(4-ethoxy-2-methylphenyl)phenol, 95%
説明
3-Bromo-5-(4-ethoxy-2-methylphenyl)phenol, 95% (3-B5-4-E2MP) is an organic compound that has been widely studied due to its unique properties and applications. It is a white powder with a melting point of 42-44°C and a boiling point of 227°C. It is soluble in water and alcohol and is used in a variety of industries, including pharmaceuticals, cosmetics, and agrochemicals.
科学的研究の応用
3-Bromo-5-(4-ethoxy-2-methylphenyl)phenol, 95% has been studied for a variety of scientific research applications. It has been used as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which plays an important role in inflammation and pain. It has also been studied as an inhibitor of the enzyme aromatase, which is involved in the synthesis of estrogen and testosterone. In addition, 3-Bromo-5-(4-ethoxy-2-methylphenyl)phenol, 95% has been used as a model compound to study the reactivity of bromo-substituted aromatic compounds.
作用機序
The exact mechanism of action of 3-Bromo-5-(4-ethoxy-2-methylphenyl)phenol, 95% is not fully understood. However, it is believed that the bromine atom in the molecule is responsible for its inhibitory activity. It is thought that the bromine atom binds to the active site of the enzyme and blocks the enzyme’s activity.
Biochemical and Physiological Effects
3-Bromo-5-(4-ethoxy-2-methylphenyl)phenol, 95% has been studied for its biochemical and physiological effects. In animal studies, it has been found to reduce inflammation and pain. In addition, it has been found to reduce the levels of prostaglandins, which are involved in inflammation and pain. It has also been found to inhibit the activity of aromatase, which can lead to reduced levels of estrogen and testosterone.
実験室実験の利点と制限
The main advantage of using 3-Bromo-5-(4-ethoxy-2-methylphenyl)phenol, 95% in laboratory experiments is that it is a relatively stable compound that can be easily synthesized. Additionally, it is relatively inexpensive and has a wide range of applications. However, it can be toxic in high doses and should be handled with care.
将来の方向性
Future research on 3-Bromo-5-(4-ethoxy-2-methylphenyl)phenol, 95% could focus on further elucidating its mechanism of action, as well as its biochemical and physiological effects. Additionally, further studies could be conducted to explore its potential applications in the pharmaceutical and cosmetic industries. Other potential future directions include investigating its potential as an inhibitor of other enzymes, as well as its use in other industries such as agrochemicals.
合成法
3-Bromo-5-(4-ethoxy-2-methylphenyl)phenol, 95% can be synthesized through a two-step process. First, 4-ethoxy-2-methylphenol is reacted with bromine in the presence of a catalyst, such as sulfuric acid, to form 3-bromo-5-ethoxy-2-methylphenol. Then, this intermediate is reacted with an alkyl halide, such as bromoethane, to yield 3-Bromo-5-(4-ethoxy-2-methylphenyl)phenol, 95%.
特性
IUPAC Name |
3-bromo-5-(4-ethoxy-2-methylphenyl)phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrO2/c1-3-18-14-4-5-15(10(2)6-14)11-7-12(16)9-13(17)8-11/h4-9,17H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAVWEDSTFUHROF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)C2=CC(=CC(=C2)Br)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30686432 | |
| Record name | 5-Bromo-4'-ethoxy-2'-methyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30686432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261897-54-4 | |
| Record name | [1,1′-Biphenyl]-3-ol, 5-bromo-4′-ethoxy-2′-methyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261897-54-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-4'-ethoxy-2'-methyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30686432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




